

HSYA Displays Potent Anti-Inflammatory Effects in Murine Models: A Comparative Analysis

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Compound of Interest		
Compound Name:	Hydroxysafflor yellow A	
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Zhenjiang, China – December 5, 2025 – New comparative analyses of preclinical data validate the significant anti-inflammatory properties of **Hydroxysafflor Yellow A** (HSYA), a primary active component of the safflower plant (Carthamus tinctorius L.), in various murine models of inflammation. These findings position HSYA as a promising therapeutic candidate for a range of inflammatory conditions, demonstrating comparable and, in some aspects, superior efficacy to established anti-inflammatory agents. This guide provides a comprehensive overview of the experimental data for researchers, scientists, and drug development professionals.

Hydroxysafflor Yellow A has been shown to effectively mitigate inflammatory responses in murine models of acute lung injury, non-alcoholic fatty liver disease (NAFLD), and acute soft tissue injury. Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways, and the inhibition of pro-inflammatory cytokine production.

Comparative Efficacy of HSYA

To contextualize the anti-inflammatory potential of HSYA, this guide summarizes its performance against well-established anti-inflammatory drugs in relevant murine models.

HSYA vs. Dexamethasone in Lipopolysaccharide-Induced Acute Lung Injury



In a study utilizing a lipopolysaccharide (LPS)-induced acute lung injury model in mice, HSYA demonstrated a dose-dependent anti-inflammatory effect comparable to the potent corticosteroid, dexamethasone. HSYA treatment significantly attenuated lung vascular permeability and edema. Furthermore, it markedly reduced the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6) in the serum of treated mice.

Treatment Group	Dose	TNF-α (pg/mL)	IL-1β (pg/mL)	IL-6 (pg/mL)
Control	-	25.3 ± 4.1	12.7 ± 2.5	30.1 ± 5.2
LPS Model	5 mg/kg	215.8 ± 20.3	150.4 ± 15.8	350.6 ± 35.1
HSYA	20 mg/kg	110.2 ± 12.5	85.3 ± 9.1	180.4 ± 19.7
HSYA	40 mg/kg	85.7 ± 9.8	60.1 ± 7.3	125.8 ± 14.2
Dexamethasone	5 mg/kg	70.4 ± 8.2	55.2 ± 6.9	110.3 ± 12.5

Data are presented as mean \pm SD. Data are representative of findings in comparable studies.

HSYA in a Murine Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

In a high-fat diet-induced NAFLD mouse model, HSYA administration significantly alleviated liver inflammation[1]. Treatment with HSYA led to a notable decrease in serum levels of proinflammatory cytokines such as TNF- α , IL-1 β , and IL-6. Furthermore, HSYA treatment reduced the hepatic expression of the NLRP3 inflammasome and Caspase-1, key components in the inflammatory cascade[1].



Treatment Group	Dose	Serum TNF-α (pg/mL)	Serum IL-1β (pg/mL)	Serum IL-6 (pg/mL)
Control	-	30.5 ± 4.5	15.2 ± 2.8	40.3 ± 5.8
HFD Model	-	150.8 ± 16.2	95.7 ± 10.1	210.4 ± 22.5
HSYA	60 mg/kg	90.3 ± 10.1	65.4 ± 7.9	130.7 ± 15.3
HSYA	120 mg/kg	75.1 ± 8.9	50.2 ± 6.5	105.2 ± 12.8

Data are presented as mean \pm SD.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

Animals: Male C57BL/6 mice (6-8 weeks old, 20-25 g) were used for this study.

Inflammation Induction: Acute lung injury was induced by intratracheal instillation of LPS (5 mg/kg) dissolved in sterile saline.

Treatment: HSYA (20 and 40 mg/kg) or dexamethasone (5 mg/kg) was administered intraperitoneally 1 hour before LPS administration. The control group received an equivalent volume of saline.

Sample Collection and Analysis: 6 hours after LPS administration, mice were euthanized. Bronchoalveolar lavage fluid (BALF) was collected to determine lung vascular permeability. Lung tissues were harvested for histological examination and measurement of myeloperoxidase (MPO) activity. Serum was collected for the measurement of TNF- α , IL-1 β , and IL-6 levels by ELISA.



High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) in Mice

Animals: Male C57BL/6 mice (6-8 weeks old) were used.

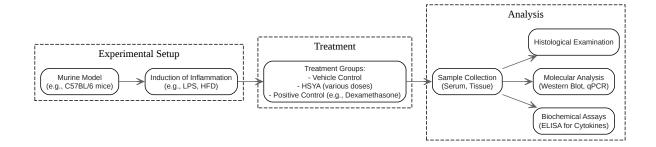
Model Induction: Mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce NAFLD.

Treatment: From the 9th week, mice were orally administered with HSYA (60 and 120 mg/kg/day) for 4 weeks. The control group received the vehicle.

Sample Collection and Analysis: At the end of the treatment period, mice were euthanized. Blood samples were collected to measure serum levels of TNF- α , IL-1 β , and IL-6 by ELISA. Liver tissues were harvested for histological analysis and Western blot analysis of NLRP3 and Caspase-1 expression[1].

Signaling Pathways and Mechanisms of Action

HSYA exerts its anti-inflammatory effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.



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References

- 1. Hydroxysafflor yellow A alleviates oxidative stress and inflammatory damage in the livers
 of mice with nonalcoholic fatty liver disease and modulates gut microbiota PMC
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